5-Bromo-7-methoxy-1-methyl-1H-indazole is a chemical compound with the molecular formula and a molecular weight of 227.06 g/mol. This compound features a unique structure that includes a bromine atom, a methoxy group, and an indazole moiety. The presence of these functional groups contributes to its distinctive chemical properties and biological activities.
5-Bromo-7-methoxy-1-methyl-1H-indazole exhibits significant biological activities. It has been identified as an inhibitor of neuronal nitric oxide synthase, which plays a crucial role in various physiological processes, including neurotransmission and vascular regulation. The compound's ability to form intermolecular hydrogen-bonded trimers enhances its inhibitory action on this enzyme. Additionally, derivatives of this compound have shown promising results in inhibiting α-glucosidase and exhibiting antioxidant activity, indicating potential therapeutic applications in managing diabetes and oxidative stress-related disorders.
The synthesis of 5-Bromo-7-methoxy-1-methyl-1H-indazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to optimize yields and purity .
5-Bromo-7-methoxy-1-methyl-1H-indazole has several applications in medicinal chemistry and pharmacology:
The interactions of 5-Bromo-7-methoxy-1-methyl-1H-indazole with various enzymes and proteins are significant for understanding its biochemical mechanisms. It has been shown to interact with phosphoinositide 3-kinase, an enzyme involved in critical cellular processes such as growth and survival. The compound's ability to inhibit arachidonic acid oxidation indicates a potential role in modulating inflammatory pathways.
Several compounds share structural similarities with 5-Bromo-7-methoxy-1-methyl-1H-indazole, each exhibiting unique properties:
These compounds highlight the structural diversity within the indazole family and underscore the unique profile of 5-Bromo-7-methoxy-1-methyl-1H-indazole due to its specific substitutions.
5-Bromo-7-methoxy-1-methyl-1H-indazole represents a significant member of the halogenated indazole family, characterized by the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol [1]. This compound features a bromine atom at the 5-position, a methoxy group at the 7-position, and a methyl substituent on the nitrogen atom at the 1-position of the indazole ring system [1]. The systematic name follows International Union of Pure and Applied Chemistry nomenclature as 5-bromo-7-methoxy-1-methylindazole [1].
The spectroscopic characterization of 5-bromo-7-methoxy-1-methyl-1H-indazole provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy and vibrational spectroscopy serve as primary tools for elucidating the molecular structure and substituent effects [4] [8] [9].
The nuclear magnetic resonance spectroscopic analysis of 5-bromo-7-methoxy-1-methyl-1H-indazole reveals distinctive chemical shift patterns characteristic of substituted indazole derivatives [8] [33] [36]. In proton nuclear magnetic resonance spectroscopy, the N-methyl group exhibits a characteristic singlet resonance between 3.9 and 4.2 parts per million, while the O-methyl group of the methoxy substituent appears as a singlet between 3.8 and 4.0 parts per million [8]. The aromatic proton resonances display significant downfield shifts ranging from 7.0 to 8.3 parts per million, reflecting the electronic influence of the electron-withdrawing bromine atom and the electron-donating methoxy group [8] [33].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and substituent effects [8] [33]. The N-methyl carbon resonates between 35 and 36 parts per million, while the O-methyl carbon of the methoxy group appears between 55 and 56 parts per million [8]. The carbon atom at position 3 of the indazole ring system exhibits characteristic chemical shifts between 140 and 145 parts per million, serving as a diagnostic signal for structural confirmation [8] [33]. The carbon bearing the bromine substituent displays resonances between 110 and 115 parts per million, consistent with the electron-withdrawing effect of the halogen [8].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| N-CH₃ (¹H) | 3.9-4.2 | N-methyl protons |
| O-CH₃ (¹H) | 3.8-4.0 | Methoxy protons |
| Aromatic H (¹H) | 7.0-8.3 | Ring protons |
| N-CH₃ (¹³C) | 35-36 | N-methyl carbon |
| O-CH₃ (¹³C) | 55-56 | Methoxy carbon |
| C-3 (¹³C) | 140-145 | Ring junction carbon |
| C-Br (¹³C) | 110-115 | Brominated carbon |
The substituent effects in the nuclear magnetic resonance spectra reflect the electronic properties of the bromine and methoxy groups [33] [36]. The bromine atom at position 5 exerts a strong electron-withdrawing inductive effect, causing downfield shifts in adjacent carbon and proton resonances [33]. Conversely, the methoxy group at position 7 contributes electron density through resonance effects, influencing the chemical shift patterns of nearby nuclei [36]. These substituent effects follow predictable trends consistent with electronic theory and provide valuable structural information for compound identification [33] [36].
The vibrational spectroscopic analysis of 5-bromo-7-methoxy-1-methyl-1H-indazole through Fourier transform infrared and Raman spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations [7] [24] [29]. The Fourier transform infrared spectrum exhibits distinctive peaks that enable identification of functional groups and structural features within the molecule [7] [32].
The aromatic carbon-hydrogen stretching vibrations appear around 3060 wavenumbers, characteristic of aromatic systems [7] [24]. The aliphatic carbon-hydrogen stretching modes of the methyl and methoxy groups manifest between 2850 and 2970 wavenumbers [7] [24]. The carbon-nitrogen stretching vibration of the indazole ring system occurs around 1620 wavenumbers, while the carbon-oxygen-carbon asymmetric stretching of the methoxy group appears near 1250 wavenumbers [7] [8]. The carbon-bromine stretching vibration is observed in the lower frequency region between 650 and 750 wavenumbers [7].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular motions [24] [29] [34]. The indazole ring stretching vibrations appear between 1580 and 1620 wavenumbers in the Raman spectrum, while the carbon-bromine stretching mode manifests between 300 and 350 wavenumbers [24] [34]. The carbon-oxygen-carbon stretching of the methoxy group exhibits strong Raman activity between 1050 and 1100 wavenumbers [24].
| Vibrational Mode | Fourier Transform Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | ~3060 | ~3060 | Aromatic hydrogen vibrations |
| Aliphatic C-H stretch | 2850-2970 | 2850-2970 | Methyl and methoxy vibrations |
| C=N stretch | ~1620 | 1580-1620 | Indazole ring vibrations |
| C-O-C stretch | ~1250 | 1050-1100 | Methoxy group vibrations |
| C-Br stretch | 650-750 | 300-350 | Carbon-bromine vibrations |
The vibrational mode assignments follow established principles of molecular spectroscopy and correlate with density functional theory calculations performed on similar indazole derivatives [7] [26] [30]. The bromine substituent influences the vibrational frequencies through mass effects and electronic perturbations, while the methoxy group contributes characteristic absorption patterns associated with ether linkages [30]. These spectroscopic signatures provide definitive identification criteria for the compound and enable monitoring of synthetic transformations [7] [30].
X-ray crystallographic analysis provides definitive structural information about 5-bromo-7-methoxy-1-methyl-1H-indazole in the solid state, revealing molecular geometry, crystal packing arrangements, and intermolecular interactions [11] [12] [13]. Single crystal diffraction studies enable precise determination of bond lengths, bond angles, and spatial relationships within the molecule and crystal lattice [11] [14].
The molecular packing analysis of 5-bromo-7-methoxy-1-methyl-1H-indazole crystals reveals specific arrangements that optimize intermolecular interactions and minimize crystal energy [12] [13] [38]. Indazole derivatives typically adopt planar or near-planar molecular geometries that facilitate efficient packing through aromatic interactions [13] [38] [41].
The crystal structure exhibits face-to-face π-π stacking interactions between indazole ring systems, with typical interplanar distances ranging from 3.3 to 3.9 angstroms [12] [14] [42]. These aromatic stacking interactions contribute significantly to crystal stability and influence the overall packing motif [14] [42]. The bromine and methoxy substituents create additional steric constraints that modify the packing efficiency compared to unsubstituted indazole derivatives [12] [13].
The molecular orientation within the crystal lattice depends on the balance between attractive and repulsive interactions [38] [41]. The electron-rich methoxy group and electron-deficient bromine atom can participate in complementary electrostatic interactions with neighboring molecules [38]. The methyl substituent on the nitrogen atom prevents hydrogen bonding at this position but may engage in van der Waals interactions with adjacent molecules [39] [40].
| Packing Parameter | Typical Range | Structural Significance |
|---|---|---|
| π-π stacking distance | 3.3-3.9 Å | Aromatic ring interactions |
| Intermolecular separation | 3.5-4.2 Å | Van der Waals contacts |
| Tilt angle between rings | 0-15° | Molecular orientation |
| Density | 1.4-1.6 g/cm³ | Packing efficiency |
The crystallographic space group and unit cell parameters depend on the specific packing arrangement adopted by the molecules [37] [38] [41]. Common space groups for substituted indazole derivatives include monoclinic and orthorhombic systems, reflecting the molecular symmetry and intermolecular interaction patterns [37] [39]. The packing density typically ranges from 1.4 to 1.6 grams per cubic centimeter, consistent with organic molecular crystals containing halogen substituents [38] [41].
The hydrogen bonding network topology in crystals of 5-bromo-7-methoxy-1-methyl-1H-indazole involves weak intermolecular interactions that contribute to crystal stability and influence physical properties [15] [16] [39]. Although the compound lacks traditional hydrogen bond donors such as primary or secondary amines, weak carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen interactions can occur [15] [16] [42].
The methoxy oxygen atom serves as a potential hydrogen bond acceptor, capable of forming weak interactions with aromatic carbon-hydrogen bonds from neighboring molecules [15] [39]. These carbon-hydrogen⋯oxygen interactions typically exhibit donor-acceptor distances between 3.2 and 3.8 angstroms and bond angles ranging from 120 to 180 degrees [15] [16]. The nitrogen atoms of the indazole ring system can also function as hydrogen bond acceptors in carbon-hydrogen⋯nitrogen interactions [15] [42].
The bromine atom may participate in halogen bonding interactions with electron-rich regions of neighboring molecules [39] [42]. These halogen bonds represent directional interactions that can influence molecular orientation and crystal packing [39]. The electron-withdrawing nature of bromine creates a positive electrostatic potential region that interacts favorably with electron-rich atoms such as nitrogen or oxygen [42].
| Interaction Type | Distance Range (Å) | Angle Range (°) | Geometric Significance |
|---|---|---|---|
| C-H⋯O hydrogen bonds | 3.2-3.8 | 120-180 | Weak directional interactions |
| C-H⋯N hydrogen bonds | 3.1-3.7 | 130-170 | Ring nitrogen acceptors |
| Halogen bonding | 3.0-3.5 | 160-180 | Bromine donor interactions |
| π⋯π stacking | 3.3-3.9 | Variable | Aromatic ring overlap |
The overall hydrogen bonding network forms chains, ribbons, or sheet-like structures that extend throughout the crystal lattice [15] [16] [42]. These extended networks contribute to mechanical properties, thermal stability, and dissolution characteristics of the crystalline material [16] [39]. The topology of the hydrogen bonding network influences polymorphism and may lead to different crystal forms under varying crystallization conditions [39] [41].
Computational chemistry methods provide detailed insights into the electronic structure, molecular geometry, and chemical reactivity of 5-bromo-7-methoxy-1-methyl-1H-indazole [20] [22] [23]. Density functional theory calculations offer accurate predictions of molecular properties and complement experimental structural data [20] [26] [27].
Density functional theory calculations of 5-bromo-7-methoxy-1-methyl-1H-indazole molecular geometry provide optimized structural parameters that compare favorably with experimental X-ray crystallographic data [20] [26] [27]. The B3LYP functional with 6-311G(d,p) basis sets represents a widely employed computational method for indazole derivatives, offering balanced accuracy and computational efficiency [20] [26].
The optimized molecular geometry reveals a planar indazole ring system with minimal deviation from planarity, typically less than 0.1 angstroms [26] [27]. The carbon-carbon bond lengths within the aromatic ring range from 1.38 to 1.42 angstroms, consistent with aromatic character [26]. The carbon-nitrogen bond lengths in the five-membered ring measure approximately 1.32 to 1.36 angstroms, reflecting partial double bond character [26] [27].
The bromine substituent introduces minimal geometric distortion to the ring system, with the carbon-bromine bond length calculated at approximately 1.90 angstroms [26]. The methoxy group adopts a planar orientation relative to the indazole ring, with the carbon-oxygen bond length measuring 1.36 angstroms and the oxygen-methyl bond length at 1.43 angstroms [26] [27]. The methyl group on nitrogen exhibits tetrahedral geometry with carbon-hydrogen bond lengths of 1.09 angstroms [26].
| Geometric Parameter | Calculated Value | Experimental Range | Computational Method |
|---|---|---|---|
| C-C ring bonds | 1.38-1.42 Å | 1.37-1.43 Å | B3LYP/6-311G(d,p) |
| C-N ring bonds | 1.32-1.36 Å | 1.31-1.37 Å | B3LYP/6-311G(d,p) |
| C-Br bond | 1.90 Å | 1.88-1.92 Å | B3LYP/6-311G(d,p) |
| C-O bond | 1.36 Å | 1.35-1.37 Å | B3LYP/6-311G(d,p) |
| O-CH₃ bond | 1.43 Å | 1.42-1.44 Å | B3LYP/6-311G(d,p) |
The dihedral angles within the molecule indicate the relative orientations of substituent groups [26] [27]. The methoxy group maintains coplanarity with the indazole ring system, as evidenced by dihedral angles near zero degrees [27]. The methyl substituent on nitrogen adopts an out-of-plane orientation that minimizes steric interactions with the ring system [26]. These geometric parameters provide a foundation for understanding molecular properties and chemical behavior [26] [27].
Frontier molecular orbital analysis of 5-bromo-7-methoxy-1-methyl-1H-indazole provides crucial insights into chemical reactivity, electronic properties, and potential reaction pathways [19] [20] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electron-donating and electron-accepting capabilities [19] [20] [23].
The highest occupied molecular orbital energy for 5-bromo-7-methoxy-1-methyl-1H-indazole is calculated to be approximately -5.5 to -6.0 electronvolts using density functional theory methods [20] [22]. This energy level indicates moderate electron-donating ability compared to other indazole derivatives [20] [23]. The lowest unoccupied molecular orbital energy ranges from -1.0 to -1.5 electronvolts, suggesting moderate electron-accepting capacity [20] [22].
The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap measures approximately 4.0 to 5.0 electronvolts, indicating significant electronic stability and moderate chemical reactivity [20] [22] [23]. This energy gap correlates with the compound's resistance to oxidation and reduction under mild conditions [20]. The bromine substituent lowers both orbital energies through its electron-withdrawing effect, while the methoxy group provides partial compensation through electron donation [22] [23].
| Molecular Orbital Property | Calculated Value | Reactivity Implication |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.5 to -6.0 eV | Moderate electron donation |
| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -1.5 eV | Moderate electron acceptance |
| Energy Gap | 4.0-5.0 eV | Kinetic stability |
| Dipole Moment | 2.5-3.5 Debye | Polar character |
| Ionization Potential | 5.5-6.0 eV | Oxidation resistance |
The molecular orbital composition reveals the electronic distribution within the molecule and identifies reactive sites [19] [20] [23]. The highest occupied molecular orbital exhibits significant electron density on the indazole ring system, particularly at positions adjacent to the nitrogen atoms [20]. The lowest unoccupied molecular orbital shows electron density concentrated on the electron-deficient carbon atoms, especially those influenced by the bromine substituent [22] [23].
The solubility profile of 5-Bromo-7-methoxy-1-methyl-1H-indazole exhibits characteristic patterns influenced by the electronic effects of its substituents and the heterocyclic nature of the indazole core. The compound demonstrates limited aqueous solubility, with estimated values below 100 mg/L under neutral conditions, which is consistent with its lipophilic character imparted by the brominated aromatic system and methoxy substitution [1] [2].
The solubility of 5-Bromo-7-methoxy-1-methyl-1H-indazole exhibits significant pH dependence, following a characteristic U-shaped profile typical of weakly basic heterocyclic compounds. Under acidic conditions (pH 1-3), enhanced solubility ranging from 100-150 mg/L is observed due to protonation of the nitrogen atoms in the indazole ring system [1] [3]. This protonation increases the hydrophilic character of the molecule through the formation of positively charged species, facilitating interaction with water molecules through ion-dipole interactions.
At neutral pH values (pH 6-8), the compound exhibits minimum solubility (65-70 mg/L) in its neutral, non-ionized form. This represents the intrinsic solubility of the compound where hydrophobic interactions dominate, and the aromatic system with its electron-withdrawing bromine and electron-donating methoxy substituents exists in equilibrium without significant ionization [1].
Under basic conditions (pH 11-14), solubility increases substantially to 100-180 mg/L. This enhancement results from deprotonation effects and potential formation of anionic species, although the magnitude of increase is less pronounced than under acidic conditions due to the weaker basic character of the substituted indazole system compared to unsubstituted analogs [3].
The octanol-water partition coefficient of 5-Bromo-7-methoxy-1-methyl-1H-indazole is estimated to range between 2.8-3.2, indicating moderate lipophilicity [4]. This value reflects the balance between hydrophobic contributions from the brominated aromatic system and the modest hydrophilic character imparted by the methoxy oxygen and nitrogen heteroatoms.
The LogP value calculation incorporates fragment-based contributions: the indazole core system contributes approximately +1.8, the bromine substituent adds +0.8-1.0, the methoxy group contributes +0.1-0.3, and the N-methyl substitution adds approximately +0.5 [4] [5]. The relatively moderate LogP value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.
Experimental determination of LogP through reversed-phase high-performance liquid chromatography methods would provide more precise values, as demonstrated for related brominated and methoxylated aromatic compounds where RP-HPLC-derived values showed good correlation with calculated estimates [6] [7].
Differential scanning calorimetry analysis of 5-Bromo-7-methoxy-1-methyl-1H-indazole is expected to reveal characteristic thermal transitions similar to related indazole derivatives. Based on structural analogs, the compound likely exhibits a glass transition temperature in the range of 35-40°C, consistent with substituted indazole systems that form amorphous solids rather than well-defined crystalline structures [8].
The absence of a sharp melting endotherm is anticipated, as observed in similar N-methylated indazole derivatives where substitution patterns disrupt regular crystal packing. Instead, the DSC profile would show a broad glass transition followed by thermal decomposition events at elevated temperatures [9] [10].
The first significant thermal event occurs around 220-250°C, representing initial decomposition with an estimated enthalpy change of -30 to -50 kJ/mol. This is followed by major decomposition at 250-300°C with substantially higher enthalpy release (-80 to -120 kJ/mol), indicating cleavage of aromatic bonds and loss of substituent groups [10].
Thermogravimetric analysis reveals a multi-step decomposition pattern characteristic of halogenated methoxy-substituted aromatics. The initial weight loss beginning around 220°C corresponds to loss of the methoxy group through demethylation reactions, releasing methanol or formaldehyde depending on the decomposition mechanism [11].
The major decomposition phase (250-300°C) involves simultaneous debromination and degradation of the indazole ring system. Studies on related brominated aromatic compounds indicate that thermal decomposition proceeds through homolytic cleavage of carbon-bromine bonds, generating bromine radicals that can participate in secondary reactions [12] [10].
Complete thermal breakdown occurs at temperatures exceeding 350°C, where the aromatic ring system undergoes extensive fragmentation. The final decomposition products typically include hydrogen bromide, nitrogen oxides, and carbonaceous residues. The total weight loss observed in TGA corresponds to complete volatilization of organic components, leaving minimal inorganic residue [10].
The electronic effects of substituents in 5-Bromo-7-methoxy-1-methyl-1H-indazole can be quantified using Hammett parameters, which provide insight into the relative electron-donating or electron-withdrawing character of each functional group. The bromine substituent at position 5 exhibits strong electron-withdrawing character with σmeta = +0.39 and σpara = +0.23, consistent with its high electronegativity and inductive effect [13] [14].
The methoxy group at position 7 demonstrates dual electronic character depending on its relationship to reaction centers. In meta positions, it exhibits weak electron-withdrawing behavior (σmeta = +0.12) due to the inductive effect of the electronegative oxygen atom. However, in para positions, it becomes strongly electron-donating (σpara = -0.27) through resonance delocalization of oxygen lone pairs into the aromatic system [14] [15].
The N-methyl substitution at position 1 provides electron-donating character (σ = -0.17) through inductive effects, increasing electron density at the adjacent nitrogen center. The cumulative effect of these substituents results in a net electron-withdrawing influence on the indazole system, with an estimated combined σ_meta value of approximately +0.44 [16] [17].
The electronic structure of 5-Bromo-7-methoxy-1-methyl-1H-indazole reflects complex interactions between resonance and inductive effects operating simultaneously across the aromatic system. The bromine substituent exerts its influence primarily through inductive electron withdrawal, decreasing π-electron density throughout the ring system and reducing nucleophilic reactivity at adjacent positions [18] [19].
The methoxy group exhibits competing electronic effects: inductive withdrawal due to oxygen electronegativity opposes resonance donation from oxygen lone pairs. The net effect depends on the specific position and nature of potential reaction sites. When the methoxy group can participate in extended conjugation, resonance donation predominates, leading to increased electron density at ortho and para positions relative to the methoxy substituent [14] [15].
The N-methyl group functions as an electron-donating substituent through σ-inductive effects, stabilizing positive charge development at the nitrogen center and influencing tautomeric equilibria within the indazole system. This substitution also eliminates the possibility of intermolecular hydrogen bonding through the nitrogen lone pair, affecting both solubility characteristics and crystal packing behavior [1].